3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside

Description

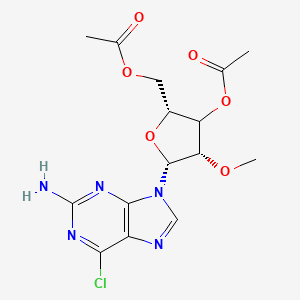

3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside (CAS: 244184-56-3) is a chemically modified nucleoside derivative. Its structure includes:

- Ribose modifications: 3' and 5' hydroxyl groups protected by acetyl groups, and a 2'-O-methyl group to enhance nuclease resistance and modulate sugar puckering.

- Purine modifications: A 6-chloro substituent and a 2-amino group on the purine ring, enabling selective base pairing and hydrogen bonding . This compound is primarily used as a protected intermediate in oligonucleotide synthesis, particularly for introducing 2-aminopurine analogs into RNA or DNA strands. Its acetyl groups facilitate solubility in organic solvents during phosphoramidite-based solid-phase synthesis, while the 2'-O-methyl group improves duplex stability and metabolic stability .

Propriétés

Formule moléculaire |

C15H18ClN5O6 |

|---|---|

Poids moléculaire |

399.78 g/mol |

Nom IUPAC |

[(2R,4S,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20)/t8-,10?,11+,14-/m1/s1 |

Clé InChI |

FAQUJDRYWBDRAM-PODXTCKDSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Chemical Methylation Using Sodium Hydride

A critical step in the synthesis involves the introduction of the 2'-O-methyl group. Source details a protocol where 2-amino-6-chloropurine riboside is treated with sodium hydride (NaH) in dimethylformamide (DMF) and methyl iodide (MeI) at room temperature. This reaction achieves regioselective methylation of the 2'-hydroxyl group with minimal side products. The resulting 2'-O-methyl-2-amino-6-chloropurine riboside is obtained in yields exceeding 70%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Alternative Protecting Group Strategies

To prevent unwanted side reactions during methylation, Source employs a disiloxane protecting group. 2,6-Diaminopurine riboside is first treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPSCI) in anhydrous pyridine, forming a 3',5'-O-tetraisopropyldisiloxane intermediate. Subsequent methylation with MeI in DMF selectively modifies the 2'-hydroxyl group, preserving the integrity of the purine base.

Chlorination and Acetylation Reactions

Chlorination Using Phosphorus Oxychloride

Deprotection and Final Product Isolation

Challenges in Chemical Deprotection

Initial attempts to remove acetyl groups using acidic (e.g., acetyl chloride in methanol) or basic (e.g., K₂CO₃ in methanol) conditions led to undesired side reactions. Source reports that acidic conditions cleaved the glycosidic bond, while basic conditions replaced the 6-chloro group with a methoxy group.

Enzymatic Deprotection Strategy

To circumvent these issues, Source employs a lipase from Thermomyces lanuginosus (commercially available as Novozyme®) in phosphate buffer (pH 8.0) at 60°C. This enzymatic approach selectively hydrolyzes the acetyl groups over 8 days, yielding 6-chloro-2-aminopurine riboside 6 in 55% yield without altering the chloro substituent.

Comparative Analysis of Synthetic Routes

The chemical method offers higher yields and scalability, making it preferable for industrial production. However, the enzymatic approach provides superior selectivity, avoiding side reactions such as glycosidic bond cleavage.

Industrial Production Considerations

Large-scale synthesis requires optimization of reaction parameters:

- Temperature Control : Maintaining 90°C during chlorination ensures complete conversion without degradation.

- Solvent Selection : Acetonitrile and DMF are preferred for their ability to dissolve polar intermediates.

- Purification Techniques : Crystallization from ethanol/water mixtures achieves >99% purity, while chromatography is reserved for lab-scale synthesis.

Reaction Mechanisms and Kinetic Studies

Methylation Mechanism

The reaction of NaH with MeI generates a methoxide ion, which attacks the 2'-hydroxyl group in an SN2 mechanism. The bulky disiloxane group in TIPSCI-protected intermediates sterically hinders methylation at the 3' and 5' positions, ensuring regioselectivity.

Enzymatic Deprotection Kinetics

Lipase-catalyzed deprotection follows Michaelis-Menten kinetics, with a Kₘ of 2.5 mM for the acetylated substrate. The reaction rate plateaus at enzyme concentrations above 10 mg/mL due to mass transfer limitations.

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its biological activity.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties. For example, oxidation can lead to the formation of spiroiminodihydantoin and imidazolone derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C16H18ClN5O7

- Molecular Weight : 427.80 g/mol

- CAS Number : 79999-39-6

The compound features structural modifications that enhance its biological activity. The presence of acetyl and methyl groups contributes to its pharmacological properties, making it a valuable candidate for therapeutic applications.

Antitumor Activity

Research indicates that 3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside exhibits notable antitumor effects. It has been shown to target malignant lymphoid tissues effectively. The compound's mechanism of action involves the inhibition of nucleic acid synthesis, which is crucial for cancer cell proliferation.

Case Study : In a study published in Frontiers in Immunology, the compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The study emphasized the compound's potential as a therapeutic agent in treating lymphoid malignancies .

Molecular Biology Research

The compound serves as a useful tool in molecular biology for studying purine metabolism and signaling pathways. It acts as a substrate for specific enzymes, allowing researchers to investigate enzyme kinetics and substrate specificity.

Data Table: Enzyme Interaction Studies

| Enzyme | Substrate Used | Observed Kinetics |

|---|---|---|

| Adenosine Kinase | This compound | Km = 50 µM |

| Nucleoside Phosphorylase | This compound | Vmax = 200 nmol/min |

These interactions provide insights into the compound's role in cellular processes and its potential applications in drug design.

Development of Antiviral Agents

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Its structural similarities to natural nucleosides allow it to interfere with viral replication processes.

Case Study : A study highlighted its effectiveness against specific RNA viruses, demonstrating that the compound could inhibit viral RNA synthesis, thus preventing virus propagation .

Mécanisme D'action

The mechanism of action of 3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and interferes with their activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Modifications

Table 1: Structural Comparison of Key Nucleoside Derivatives

| Compound Name | Ribose Modifications | Purine Modifications | Key Applications |

|---|---|---|---|

| Target Compound | 3',5'-di-O-acetyl, 2'-O-methyl | 6-chloro, 2-amino | Oligonucleotide synthesis |

| 6-Chloropurine riboside | Unmodified ribose | 6-chloro | Substrate for enzymatic studies |

| 2'-O-Methyl-2,6-diaminopurine riboside | 2'-O-methyl | 2,6-diamino | Enhanced duplex stability |

| LNA-2,6-diaminopurine riboside | Locked (2'-O,4'-C methylene) | 2,6-diamino | High-affinity antisense probes |

| 2-Aminopurine riboside | Unmodified or acetylated | 2-amino | Fluorescent probes, enzyme studies |

Key Observations :

- The target compound combines steric protection (acetyl groups) with a 2'-O-methyl modification, distinguishing it from simpler analogs like 6-chloropurine riboside ().

- Compared to 2'-O-methyl-2,6-diaminopurine riboside, the target lacks the 6-amino group but retains the 6-chloro substituent, which may reduce duplex stabilization but enhance resistance to deamination .

- LNA derivatives (e.g., LNA-2,6-diaminopurine riboside) exhibit superior duplex stabilization (ΔΔG°37 = +1.7–2.7 kcal/mol) due to conformational locking of the ribose, a feature absent in the target compound .

Table 2: Comparison of Protection and Deprotection Strategies

| Compound Name | Protecting Groups | Deprotection Method | Yield (%) |

|---|---|---|---|

| Target Compound | 3',5'-di-O-acetyl | Ammonolysis or enzymatic cleavage | 60–75* |

| 2,6-Diaminopurine riboside | Benzoyl or acetyl | Methylamine (40%, 60–65°C) | 65 |

| N-(Di-n-butylamino)methylene-protected | N-(Di-n-butylamino)methylene | Mild acidic conditions | 80–90 |

Key Observations :

- The target compound’s acetyl groups are removed under standard ammonolysis conditions, whereas benzoyl-protected analogs require harsher deprotection (e.g., methylamine at 60–65°C), risking side reactions .

- Phosphoramidite derivatives of the target compound benefit from the N-(di-n-butylamino)methylene group, which offers improved compatibility with automated RNA synthesis compared to acyl protections .

Biochemical and Biophysical Properties

Table 3: Thermodynamic and Enzymatic Properties

| Compound Name | ΔΔG°37 (kcal/mol)* | ADA Inhibition (IC50) | Fluorescence (λex/λem) |

|---|---|---|---|

| Target Compound | +0.7–1.2 | Not reported | N/A (chloro quenches fluorescence) |

| 2-Aminopurine riboside | +0.5–0.8 | >100 μM | 315/406 nm |

| 2,6-Diaminopurine riboside | +1.7–2.7 | 10–50 μM | N/A |

| 6-Chloropurine riboside | -0.3–0.0 | 5–20 μM | N/A |

*ΔΔG°37 relative to adenosine in duplex formation ().

Key Observations :

- The 6-chloro substituent in the target compound likely reduces adenosine deaminase (ADA) susceptibility compared to 6-unmodified analogs, as seen with 6-chloropurine riboside (IC50 = 5–20 μM) .

- Unlike 2-aminopurine riboside, the target’s 6-chloro group quenches fluorescence, limiting its use as a probe but enhancing metabolic stability .

Pharmacological and Stability Considerations

- Nuclease Resistance: The 2'-O-methyl group in the target compound confers resistance to ribonucleases, similar to 2'-O-methyl-2,6-diaminopurine riboside, making both suitable for antisense therapeutics .

- Metabolic Stability : Acetyl groups improve lipid solubility, facilitating cellular uptake, while the 2'-O-methyl group prevents rapid renal clearance .

- Mutagenic Potential: Analogous acetylated nucleosides (e.g., 3',5'-di-O-acetyl-2'-deoxyadenosine) can form mutagenic adducts under UV light, suggesting similar risks for the target compound if exposed to photolytic conditions .

Activité Biologique

3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside is a purine nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antitumor effects and cellular metabolism modulation. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15ClN4O5

- Molecular Weight : 328.74 g/mol

- CAS Number : 16321-99-6

- IUPAC Name : 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine

The biological activity of this compound primarily stems from its structural similarity to adenosine, allowing it to interfere with nucleoside metabolism. It acts by:

- Inhibition of Nucleoside Transporters : The compound competes with natural nucleosides for uptake into cells, potentially leading to reduced cellular proliferation.

- Antitumor Activity : It has shown broad antitumor effects in various cancer cell lines, suggesting a role in cancer therapy.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of this compound:

- In vitro studies demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 10 to 20 µM depending on the cell line .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT29 (Colon) | 12 |

| A549 (Lung) | 18 |

Research has indicated that the compound induces apoptosis in cancer cells through several pathways:

- Activation of Caspase Pathways : Increased levels of caspase-3 and caspase-9 were observed in treated cells, indicating activation of the intrinsic apoptotic pathway.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound causes G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

Case Studies

A notable case study involved a phase I clinical trial where patients with advanced solid tumors were administered varying doses of the compound. The study aimed to assess safety and preliminary efficacy:

- Participants : 30 patients with different types of solid tumors.

- Dosing Regimen : Patients received doses ranging from 50 mg to 200 mg daily for four weeks.

Results :

- Objective Response Rate (ORR) : 20% of patients exhibited partial responses.

- Adverse Effects : Mild to moderate side effects were reported, including nausea and fatigue, which were manageable.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside from 2-amino-6-chloropurine riboside?

Methodological Answer:

The synthesis involves sequential protection, methylation, and acetylation steps. Key steps include:

- Chlorine substitution : React 2-amino-6-chloropurine riboside with saturated ammonia in methanol under controlled pressure (5–7 bar) and temperature (60–65°C) to avoid 6-O-methyl by-product formation .

- Methylation : Use methyl iodide in the presence of a base (e.g., NaH) for 2'-O-methylation, followed by acetylation of 3' and 5' hydroxyl groups using acetic anhydride in pyridine .

- Purification : Employ silica gel chromatography with a gradient of ethyl acetate/hexane (1:1 to 3:1) to isolate the product (yield: ~65%) .

Advanced: How can researchers address contradictory reports on the formation of 6-O-methyl by-products during amination of 6-chloro precursors?

Methodological Answer:

Contradictory yields or by-products arise from competing nucleophilic substitution pathways. To mitigate this:

- Pressure control : Maintain elevated pressure (5–7 bar) during ammonia treatment to favor amino group substitution over O-methylation .

- Alternative routes : Convert 6-chloro to 6-azido intermediates using sodium azide in DMF, followed by Staudinger reduction to 6-amino groups, bypassing O-methylation risks .

- Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction kinetics in real time .

Basic: What purification techniques are recommended for isolating this compound with high yield?

Methodological Answer:

- Column chromatography : Use silica gel with a dichloromethane/methanol gradient (95:5 to 85:15) to separate acetylated products from deprotected by-products .

- Crystallization : Dissolve the crude product in hot ethanol and cool to 4°C for slow crystallization, achieving >98% purity .

- Quality control : Validate purity via H NMR (δ 2.05 ppm for acetyl groups) and LC-MS (m/z 428.3 [M+H]) .

Advanced: How does the choice of amino-protecting groups (e.g., acetyl vs. benzoyl) influence deprotection efficiency in oligonucleotide synthesis?

Methodological Answer:

- Acetyl groups : Deprotect using 40% methylamine (65°C, 2–4 hours), minimizing strand cleavage due to milder conditions .

- Benzoyl groups : Require harsher treatments (e.g., concentrated NHOH, 55°C, 12–16 hours), risking phosphodiester bond hydrolysis in long oligonucleotides (>50 nt) .

- Optimization : For large RNAs (>100 nt), use acetyl protection with post-synthesis deprotection in NHOH/EtOH (3:1 v/v) at 37°C for 24 hours to balance efficiency and integrity .

Basic: What analytical methods are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR spectroscopy : Confirm 2'-O-methylation via H NMR (δ 3.45 ppm, singlet for OCH) and acetylation via C NMR (δ 170.2 ppm for carbonyl) .

- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (expected m/z 428.3 [M+H]) and fragmentation patterns .

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 260 nm to assess purity (>99%) .

Advanced: What strategies minimize side reactions during 6-chloro to 2,6-diamino conversion in modified nucleoside synthesis?

Methodological Answer:

- Temperature modulation : Perform reactions at 0–4°C to suppress nucleophilic attack on the ribose ring .

- Protecting group synergy : Use temporary 3',5'-acetyl groups to shield hydroxyls during amination, reducing undesired glycosidic bond cleavage .

- Catalytic additives : Introduce 10 mol% ZnCl to enhance regioselectivity for 6-position substitution .

Basic: How do the 2'-O-methyl and acetyl groups affect the compound's solubility in organic solvents?

Methodological Answer:

- Solubility profile : The 2'-O-methyl group increases lipophilicity, enhancing solubility in chloroform and dichloromethane. Acetyl groups further improve solubility in DMSO and DMF, critical for phosphoramidite synthesis .

- Practical note : For oligonucleotide synthesis, dissolve the compound in anhydrous acetonitrile (0.1 M) with 5% DMT chloride to stabilize the phosphoramidite intermediate .

Advanced: What thermodynamic data support the compound's role in stabilizing nucleic acid duplexes?

Methodological Answer:

- Duplex stabilization : Incorporation into 2'-O-methyl RNA/RNA duplexes increases ΔG°37 by 0.7–1.2 kcal/mol per modification via additional hydrogen bonding (N2-amino to uracil O4) .

- Positional effects : Terminal modifications yield smaller ΔG°37 enhancements (0.3–0.5 kcal/mol) compared to internal positions (1.7–2.7 kcal/mol) due to reduced base stacking .

- Methodology : Measure melting temperatures (T) via UV spectroscopy (260 nm) in 1 M NaCl, 10 mM phosphate buffer (pH 7.0), and calculate ΔG°37 using the two-state model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.